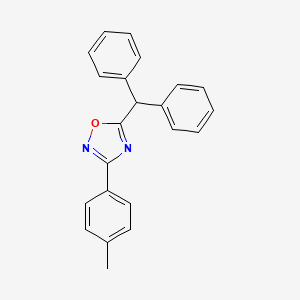![molecular formula C21H24N4O2S B4900580 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key protein involved in the signaling pathways of B cells, which play a crucial role in the immune system. TAK-659 has been studied for its potential use in the treatment of various B cell malignancies and autoimmune diseases.
作用機序
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide works by inhibiting the activity of BTK, a key protein involved in the signaling pathways of B cells. BTK plays a crucial role in the survival and proliferation of B cells, which are involved in the immune response. By inhibiting BTK, this compound can prevent the activation and proliferation of B cells, leading to the suppression of cancer cell growth and the modulation of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical and clinical studies. This compound has been shown to inhibit the activity of BTK, leading to the suppression of cancer cell growth and the modulation of the immune response in autoimmune diseases. This compound has also been shown to have a favorable safety profile, with manageable side effects in clinical trials.
実験室実験の利点と制限
The advantages of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide in lab experiments include its high potency and selectivity for BTK, which allows for the specific targeting of B cells. This compound also has a favorable safety profile, making it a promising candidate for further development. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several potential future directions for the development of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide and other BTK inhibitors. These include the optimization of the synthesis and purification processes to improve the yield and purity of the final product, the development of novel formulations and delivery methods to improve the pharmacokinetic properties of the drug, and the identification of biomarkers and patient populations that may benefit from BTK inhibition. Further research is also needed to investigate the potential use of BTK inhibitors in combination with other therapies for the treatment of B cell malignancies and autoimmune diseases.
合成法
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and solvents, and the final product is obtained through purification and isolation techniques. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
科学的研究の応用
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential use in the treatment of B cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting BTK and suppressing the growth and survival of cancer cells. This compound has also been studied in clinical trials for the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
特性
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-18(23-11-13-1-3-22-4-2-13)19(27)25-20-24-17(12-28-20)21-8-14-5-15(9-21)7-16(6-14)10-21/h1-4,12,14-16H,5-11H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEJBJTVKYBTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4900533.png)
![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)
![N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)

![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)

![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)
